3-Methyl-7-azaindole-5-boronic acid

Übersicht

Beschreibung

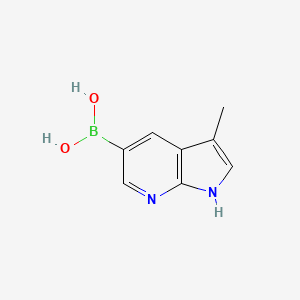

3-Methyl-7-azaindole-5-boronic acid is a boronic acid derivative that features a boronic acid group attached to a 7-azaindole ring, which is further substituted with a methyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-azaindole-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials would include a halogenated 3-Methyl-7-azaindole and a boronic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions would be optimized for yield and purity, often involving the use of high-purity reagents, controlled temperatures, and efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-azaindole-5-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted azaindole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Anti-parasitic Activity

One of the prominent applications of 3-methyl-7-azaindole derivatives is in the treatment of neglected tropical diseases, specifically human African trypanosomiasis (HAT). Research has identified a series of 3,5-disubstituted-7-azaindoles as effective growth inhibitors against Trypanosoma brucei, the causative agent of HAT. A study highlighted the optimization of these compounds, demonstrating that certain derivatives exhibited potent anti-trypanosomal activity with promising pharmacokinetic profiles, although some faced challenges in penetrating the blood-brain barrier (BBB) necessary for treating late-stage HAT .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies around the 7-azaindole core have shown that modifications at the 3 and 5 positions significantly influence biological activity. For instance, methylation or tosylation at specific sites resulted in a loss of activity against T. brucei, indicating the necessity of maintaining certain functional groups for efficacy .

Synthesis of Functionalized Molecules

Suzuki Coupling Reactions

3-Methyl-7-azaindole-5-boronic acid serves as an important building block in Suzuki coupling reactions, which are critical for synthesizing biaryl compounds. These reactions allow for the introduction of various aryl groups, leading to the formation of highly functionalized fluorescent biaryl derivatives. Such compounds have applications in materials science and organic electronics due to their photophysical properties .

Green Chemistry Approaches

Recent advancements have introduced catalyst-free methods for synthesizing derivatives of 7-azaindoles, including 3-methyl-7-azaindole. These methods utilize microwave irradiation and aqueous formaldehyde to produce methylenated products efficiently. The resulting compounds can undergo further oxidation and coupling reactions to yield complex molecular architectures with potential applications in drug development and organic synthesis .

Case Study: Anti-trypanosomal Activity

A study conducted on a series of 3,5-disubstituted-7-azaindoles reported that certain derivatives demonstrated a pEC50 greater than 7.0 against T. brucei. Among these, NEU-1207 was noted for its favorable pharmacokinetic parameters but ultimately did not progress due to metabolic liabilities .

Table: Summary of Key Compounds and Their Activities

| Compound | pEC50 Against T. brucei | Comments |

|---|---|---|

| NEU-1207 | > 7.0 | Potent but poor BBB penetration |

| NEU-1208 | > 7.0 | Similar profile to NEU-1207 |

| NEU-1209 | < 6.5 | Lower potency; structural modifications needed |

Wirkmechanismus

The mechanism of action of 3-Methyl-7-azaindole-5-boronic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, thereby inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Azaindole: A parent compound without the boronic acid group.

3-Methyl-7-azaindole: Similar structure but lacks the boronic acid group.

5-Bromo-3-methyl-7-azaindole: A halogenated derivative used in Suzuki-Miyaura coupling reactions

Uniqueness

3-Methyl-7-azaindole-5-boronic acid is unique due to the presence of both the boronic acid group and the 7-azaindole ring. This combination allows for versatile reactivity and the potential for diverse applications in various fields .

Biologische Aktivität

3-Methyl-7-azaindole-5-boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance, it was shown to inhibit the proliferation of human cervical carcinoma cells (HeLa) with an IC50 value of approximately 16.96 µM, indicating a promising therapeutic index against cancer cells while sparing normal cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported that derivatives of azaindoles, including this compound, can effectively inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus and Clostridium difficile. Minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL have been observed, suggesting strong antibacterial activity comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid group interacts with serine and cysteine residues in enzymes, leading to inhibition of their activity. This is particularly relevant in targeting proteases and kinases involved in cancer progression .

- Gene Expression Modulation : The compound may influence transcription factors and signaling pathways, resulting in altered gene expression profiles that favor apoptosis in cancer cells .

- Cell Cycle Arrest : In vitro studies have shown that treatment with this compound can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation .

Case Study 1: Anti-Trypanosomal Activity

A series of studies highlighted the potential of related azaindole compounds as growth inhibitors for Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds were identified through high-throughput screening and showed promising pharmacokinetic profiles but faced challenges with blood-brain barrier penetration .

Case Study 2: Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to key targets such as DDX3 helicase, which is implicated in various cancers. The binding affinity was quantified using docking scores, indicating a strong interaction with critical residues within the target protein .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJYMXXCGNAOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NC=C2C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.